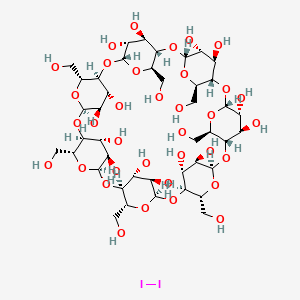
beta-Cyclodextrin iodine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Cyclodextrin iodine is a complex formed by the inclusion of iodine molecules within the hydrophobic cavity of beta-Cyclodextrin. Beta-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds, forming a truncated cone-shaped structure. This unique structure allows beta-Cyclodextrin to encapsulate various guest molecules, including iodine, making it useful in various applications such as drug delivery, catalysis, and environmental remediation.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of beta-Cyclodextrin iodine typically involves the formation of an inclusion complex through a simple saturated water solution route. In this method, beta-Cyclodextrin is dissolved in water, and iodine is added to the solution. The mixture is stirred at room temperature for several hours to allow the iodine molecules to be encapsulated within the beta-Cyclodextrin cavity. The resulting complex is then isolated by filtration and dried .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where beta-Cyclodextrin and iodine are mixed in water under controlled conditions. The reaction parameters, such as temperature, stirring speed, and reaction time, are optimized to ensure maximum encapsulation efficiency. The final product is then purified and dried for further use .
化学反応の分析
Types of Reactions
Beta-Cyclodextrin iodine undergoes various chemical reactions, including oxidation, reduction, and substitution. The inclusion complex can participate in redox reactions where iodine acts as an oxidizing agent. Additionally, the complex can undergo substitution reactions where the iodine molecules are replaced by other guest molecules.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include reducing agents like sodium thiosulfate and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous solutions under mild conditions to preserve the integrity of the beta-Cyclodextrin structure .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in redox reactions, the products may include iodide ions and oxidized beta-Cyclodextrin. In substitution reactions, the products may include new inclusion complexes with different guest molecules .
科学的研究の応用
Beta-Cyclodextrin iodine has a wide range of scientific research applications:
作用機序
The mechanism of action of beta-Cyclodextrin iodine involves the encapsulation of iodine molecules within the hydrophobic cavity of beta-Cyclodextrin. This encapsulation stabilizes the iodine molecules and prevents their premature release. The hydrophobic cavity of beta-Cyclodextrin interacts with the iodine molecules through non-covalent interactions, such as van der Waals forces and hydrogen bonding. These interactions facilitate the formation of a stable inclusion complex that can participate in various chemical reactions and applications .
類似化合物との比較
Similar Compounds
Alpha-Cyclodextrin iodine: Similar to beta-Cyclodextrin iodine, but with a smaller cavity size, making it suitable for encapsulating smaller guest molecules.
Gamma-Cyclodextrin iodine: Has a larger cavity size compared to this compound, allowing it to encapsulate larger guest molecules.
Hydroxypropyl-beta-Cyclodextrin iodine: A modified form of beta-Cyclodextrin with improved solubility and encapsulation efficiency.
Uniqueness
This compound is unique due to its optimal cavity size, which allows it to encapsulate a wide range of guest molecules, including iodine. This versatility makes it suitable for various applications in chemistry, biology, medicine, and industry. Additionally, the non-toxic and biodegradable nature of beta-Cyclodextrin enhances its appeal for use in environmentally friendly applications .
特性
分子式 |
C42H70I2O35 |
|---|---|
分子量 |
1388.8 g/mol |
IUPAC名 |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;molecular iodine |
InChI |
InChI=1S/C42H70O35.I2/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-2/h8-63H,1-7H2;/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChIキー |
DRVHPDLAZWMBAU-ZQOBQRRWSA-N |
異性体SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II |
正規SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


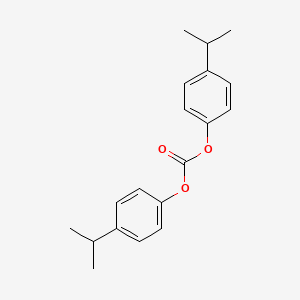
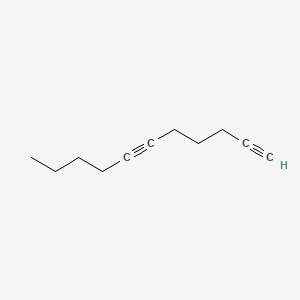
![1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B13810188.png)
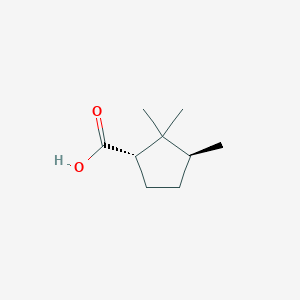
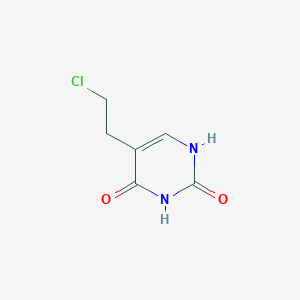
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)

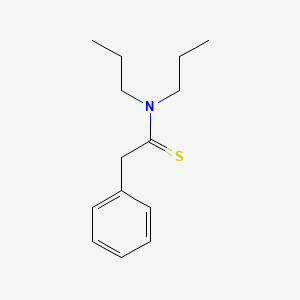
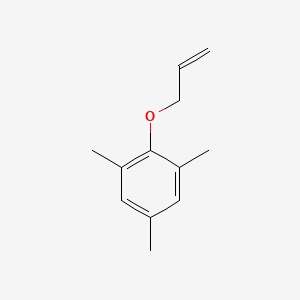
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)

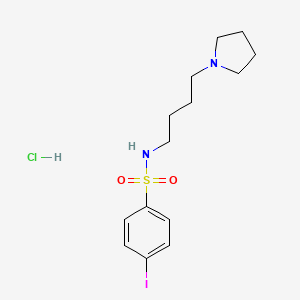
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
